Binding Affinity: Nox2-IN-2 Exhibits Sub-Micromolar Ki, Outperforming its Lead Compound
Nox2-IN-2 demonstrates a 83-fold improvement in binding affinity compared to the initial bivalent p47phox-p22phox inhibitor identified in the same research program [1]. The lead compound, a dimeric molecule, exhibited a Ki of 20 μM for the p47phox-p22phox interaction [1]. Through systematic optimization of linker types and substituents, the development of Nox2-IN-2 (compound 33) resulted in a Ki of 0.24 μM, firmly establishing it in the sub-micromolar range .
| Evidence Dimension | Binding Affinity (Ki) for p47phox-p22phox PPI |
|---|---|
| Target Compound Data | 0.24 μM |
| Comparator Or Baseline | Earlier lead compound from same study (Ki = 20 μM) |
| Quantified Difference | 83-fold improvement in binding affinity |
| Conditions | In vitro binding assay |
Why This Matters
This quantifies the significant medicinal chemistry optimization that led to Nox2-IN-2, validating it as a high-affinity probe suitable for experiments requiring potent target engagement at low concentrations.
- [1] Zang, J., Peters, F., Cambet, Y., Cifuentes-Pagano, E., Hissabu, M. M. S., Dustin, C. M., ... & Bach, A. (2023). Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors. Journal of Medicinal Chemistry, 66(21), 14963-15005. View Source
